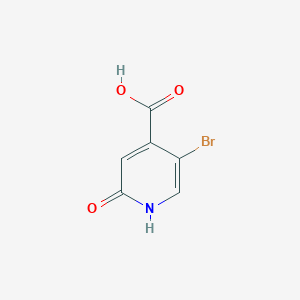

5-Bromo-2-hydroxyisonicotinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBUACWNOVEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649553 | |

| Record name | 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-16-5 | |

| Record name | 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxyisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Hydroxyisonicotinic Acid

Historical and Contemporary Synthetic Routes

Bromination of 2-Hydroxynicotinic Acid

A common and direct method for synthesizing 5-bromo-2-hydroxyisonicotinic acid involves the electrophilic bromination of the commercially available starting material, 2-hydroxynicotinic acid. thieme-connect.comthieme-connect.com This approach has been explored using different brominating agents to enhance safety and yield.

A notable advancement in the synthesis of this compound involves the use of sodium hypobromite (B1234621) generated in situ from sodium bromide and commercial bleach (sodium hypochlorite (B82951) solution). thieme-connect.comresearcher.lifethieme-connect.com This method is particularly advantageous for large-scale preparation as it circumvents the need to handle hazardous elemental bromine. researcher.lifethieme-connect.com The reaction is typically carried out in a strongly alkaline solution (pH 12 and above) to facilitate the halogenation. google.com

The process involves dissolving 2-hydroxynicotinic acid in an aqueous sodium hydroxide (B78521) solution. google.com Separately, a solution of sodium hypobromite is prepared by adding sodium bromide to a cooled commercial bleach solution. thieme-connect.com The dropwise addition of the sodium hypobromite solution to the solution of 2-hydroxynicotinic acid at a controlled temperature initiates the bromination. thieme-connect.com This procedure has been reported to provide high yields of pure this compound. researcher.lifethieme-connect.com

Table 1: Reaction Conditions for Bromination with Sodium Hypobromite

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Hydroxynicotinic acid | thieme-connect.com |

| Brominating Agent | Sodium hypobromite (from NaBr and NaOCl) | thieme-connect.comresearcher.lifethieme-connect.com |

| Solvent | Aqueous NaOH | google.com |

| pH | ≥ 12 | google.com |

| Temperature | Controlled, often cooled | thieme-connect.com |

| Yield | High | researcher.lifethieme-connect.com |

An alternative brominating agent for this transformation is N-Bromosuccinimide (NBS). thieme-connect.com NBS is a convenient and solid source of electrophilic bromine, often used in organic synthesis for various bromination reactions. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, 2-hydroxynicotinic acid is dissolved in a methanolic solution of potassium hydroxide. thieme-connect.com A suspension of NBS in methanol (B129727) is then added dropwise to the cooled solution. thieme-connect.com

While this method offers an alternative to using elemental bromine or freshly prepared hypobromite, careful control of the stoichiometry of NBS is necessary to avoid the formation of di-brominated byproducts. thieme-connect.com Research has shown that even with careful addition, unreacted starting material can remain, indicating that the reaction may not proceed to completion as efficiently as the hypobromite method. thieme-connect.com

Table 2: Bromination of 2-Hydroxynicotinic Acid with NBS

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Hydroxynicotinic acid | thieme-connect.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | thieme-connect.comthieme-connect.com |

| Solvent | Methanolic KOH | thieme-connect.com |

| Temperature | 15 °C | thieme-connect.com |

| Observation | 9% unreacted starting material | thieme-connect.com |

For the large-scale synthesis of this compound, safety and reproducibility are paramount. The use of elemental bromine in acetic acid and sodium acetate (B1210297) has been reported, but it yields only modest results (63-67%) and involves handling hazardous materials at elevated temperatures. thieme-connect.comthieme-connect.com The generation of sodium hypobromite from bromine and sodium hydroxide can also be problematic due to the highly exothermic nature of the reaction, which requires stringent temperature control to prevent decomposition. thieme-connect.comthieme-connect.com

The method utilizing sodium hypobromite generated from sodium bromide and commercial bleach has been identified as a safe and reproducible procedure for large-scale production. thieme-connect.com This approach avoids the direct handling of elemental bromine and has been shown to deliver the desired product in a 79% yield with greater than 99% homogeneity. thieme-connect.com A key challenge in the workup is the separation of the desired mono-brominated product from the starting material and the di-brominated side product, 3,5-dibromo-2(1H)-pyridone. thieme-connect.com The separation from unreacted starting material is relatively straightforward during the acidic workup; however, removing the di-brominated impurity requires more extensive purification steps. thieme-connect.com

Diazotization Hydrolysis of 2-Amino-5-bromoisonicotinic Acid Methyl Ester

An alternative, albeit more complex, synthetic route to this compound involves the diazotization and subsequent hydrolysis of 2-amino-5-bromoisonicotinic acid methyl ester. google.com This multi-step synthesis begins with a different precursor and introduces the hydroxyl group at a later stage.

The synthesis of the precursor itself can involve multiple steps, starting from materials like 2-amino-5-bromo-4-methylpyridine. google.com The process can include oxidation, esterification, and reduction before the final diazotization hydrolysis. google.com For instance, the esterification of the corresponding amino acid can be achieved using methods like thionyl chloride in methanol or trimethylchlorosilane in methanol, with the latter offering mild conditions and good to excellent yields. mdpi.comnih.gov However, the cumulative effect of the yields at each step significantly impacts the final output of this compound.

Synthesis from 2-Hydroxypyridine-3-carboxylic Acid

A primary route to this compound involves the direct bromination of 2-hydroxypyridine-3-carboxylic acid (also known as 2-hydroxynicotinic acid). thieme-connect.comechemi.com Several methods have been reported, primarily varying in the choice of brominating agent and reaction conditions.

One established method involves the use of elemental bromine. In a typical procedure, 2-hydroxynicotinic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF), and cooled. Bromine is then added slowly to the solution. After a period of stirring at room temperature, the product is isolated by filtration. echemi.com Yields for this method have been reported to be around 67%. echemi.com

Another approach utilizes sodium hypobromite, which can be generated in situ from sodium bromide and a commercial bleach solution (sodium hypochlorite). thieme-connect.comresearcher.life This method is considered a safer alternative for large-scale preparation as it avoids the handling of hazardous elemental bromine. thieme-connect.comresearcher.life The reaction is carried out in a basic solution of sodium hydroxide. The process involves the dropwise addition of bromine to a sodium hydroxide solution to form sodium hypobromite, to which the 2-hydroxynicotinic acid is then added. This procedure has been reported to produce high yields (87%) of the desired product with high purity. echemi.com

A variation of this involves the direct use of sodium hypobromite solution added to a basic solution of 2-hydroxypyridine-3-carboxylic acid. echemi.com This method also offers a viable synthetic route.

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Hydroxypyridine-3-carboxylic acid | Bromine | DMF | 67.17% | echemi.com |

| 2-Hydroxypyridine-3-carboxylic acid | Bromine, Sodium Hydroxide | Water | 87% | echemi.com |

| 2-Hydroxypyridine-3-carboxylic acid | Sodium Hypobromite, Sodium Hydroxide | Water | Not specified | echemi.com |

Strategic Approaches to Synthesis

The successful synthesis of this compound requires careful consideration of the underlying chemical principles that govern the reaction.

Electrophilic Aromatic Substitution Mechanisms

The bromination of 2-hydroxypyridine-3-carboxylic acid is an example of an electrophilic aromatic substitution (EAS) reaction. thieme-connect.comlumenlearning.com In this type of reaction, an electrophile (in this case, a bromine species) attacks the electron-rich pyridine (B92270) ring, leading to the substitution of a hydrogen atom. libretexts.orgopenstax.org

The general mechanism for EAS involves two key steps:

Formation of a sigma complex (arenium ion): The electrophile attacks the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. lumenlearning.comlibretexts.org This step is typically the rate-determining step of the reaction. lumenlearning.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. lumenlearning.comlibretexts.org

In the case of bromination, the electrophile is typically Br+. While molecular bromine (Br₂) is not electrophilic enough on its own to react with a deactivated ring, its reactivity can be enhanced by a Lewis acid catalyst (like FeBr₃) or by using a more reactive brominating agent like hypobromous acid (HOBr) or its conjugate base, the hypobromite ion (OBr⁻), which is formed under basic conditions. lumenlearning.comopenstax.org The electron-donating hydroxyl group on the pyridine ring activates it towards electrophilic attack, directing the incoming electrophile to specific positions. youtube.com

Tautomeric Considerations in Synthesis: 2-hydroxypyridine (B17775) ↔ 2(1H)-pyridone

A crucial aspect influencing the synthesis is the tautomeric equilibrium between 2-hydroxypyridine and its isomer, 2(1H)-pyridone. thieme-connect.comwikipedia.org This equilibrium is sensitive to the solvent environment. wuxibiology.com In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents, such as water and alcohols, shift the equilibrium towards the 2(1H)-pyridone form. wikipedia.orgwuxibiology.com In the solid state, the compound predominantly exists as 2(1H)-pyridone. wikipedia.org

This tautomerism has significant implications for the electrophilic substitution reaction. The electronic properties of the two tautomers differ, which can affect the regioselectivity of the bromination. The 2-hydroxypyridine form has a more classic aromatic character, while the 2(1H)-pyridone form has a different distribution of electron density. wuxibiology.com The presence of both tautomers can potentially lead to a mixture of products if the reaction conditions are not carefully controlled.

| Tautomer | Favored in | Aromaticity |

| 2-hydroxypyridine | Non-polar solvents, Gas phase | Aromatic |

| 2(1H)-pyridone | Polar solvents, Solid state | Less aromatic character than 2-hydroxypyridine |

Control of Regioselectivity and Minimization of By-product Formation

Achieving high regioselectivity, meaning the specific placement of the bromine atom at the C-5 position, is a key challenge in the synthesis of this compound. The directing effects of the substituents already on the pyridine ring—the hydroxyl group and the carboxylic acid group—play a critical role.

The hydroxyl group at the C-2 position is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, the C-3 and C-5 positions are activated. The carboxylic acid group at the C-3 position is a deactivating group and directs incoming electrophiles to the meta position (C-5). The combined influence of these groups favors substitution at the C-5 position.

However, the formation of by-products can occur. A common side product is the dibrominated species, 3,5-dibromo-2-hydroxypyridine, which arises from further bromination of the desired product. thieme-connect.com Over-bromination can be a significant issue, particularly if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Minimizing the formation of this and other by-products requires careful control of reaction parameters such as:

Stoichiometry of reagents: Using a precise amount of the brominating agent can help prevent over-bromination.

Reaction temperature: Lower temperatures generally favor selectivity and reduce the rate of side reactions.

Reaction time: Monitoring the reaction progress and stopping it once the desired product is formed is crucial.

pH of the reaction medium: In the case of using hypobromite, the pH can influence the reactivity of the brominating species. google.com

Process Development and Industrial Scale-Up

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure an efficient, safe, and economically viable process.

Economic and Safety Considerations in Large-Scale Production

The efficiency of the process, as measured by the chemical yield and purity of the product, is also critical. Higher yields mean less wasted raw material and lower production costs per unit of product. google.com Simple and efficient purification methods are also desirable to reduce processing time and cost.

Safety Considerations: Safety is paramount in any chemical manufacturing process. The large-scale synthesis of this compound involves several potential hazards that must be carefully managed.

Handling of Hazardous Materials: Elemental bromine is a highly corrosive and toxic substance that requires specialized handling procedures and personal protective equipment (PPE). fishersci.com The use of safer alternatives, such as sodium hypobromite generated in situ, is a significant advantage in large-scale production as it minimizes the risks associated with handling and storing elemental bromine. thieme-connect.comresearcher.life Solvents like DMF also have associated health risks and require proper ventilation and handling. echemi.com

Reaction Control: Exothermic reactions, if not properly controlled, can lead to a runaway reaction, posing a significant safety risk. Temperature control through efficient cooling systems is essential.

Waste Disposal: The process will generate waste streams that may contain hazardous materials. Proper procedures for the treatment and disposal of this waste are necessary to comply with environmental regulations and prevent pollution.

Personal Protective Equipment (PPE): Workers involved in the manufacturing process must be provided with and trained in the use of appropriate PPE, including gloves, safety glasses, and respiratory protection, to prevent exposure to hazardous chemicals. fishersci.comchemicalbook.com

An improved procedure for large-scale preparation has been developed that focuses on safety by using sodium bromide and commercial bleach to generate sodium hypobromite, thus avoiding the direct use of elemental bromine. thieme-connect.comresearcher.life This approach not only enhances safety but also provides a high yield of the pure product. thieme-connect.com

Purification Strategies for High Homogeneity Products

Achieving high homogeneity of this compound is critical for its application as a building block in the synthesis of biologically significant compounds. thieme-connect.com Various purification strategies are employed following its synthesis to remove unreacted starting materials, byproducts, and other impurities. These methods often involve a combination of precipitation, filtration, washing, and recrystallization techniques.

Precipitation and Washing

A common initial step in the purification process involves the precipitation of the crude product from the reaction mixture. This is typically achieved by carefully acidifying the alkaline reaction solution with a strong acid, such as hydrochloric acid (HCl), which causes the this compound to precipitate out of the solution. thieme-connect.comgoogle.com The solid precipitate is then collected by filtration.

Following filtration, the product is washed to remove residual acids and other soluble impurities. Water is frequently used as the wash solvent. thieme-connect.comgoogle.com In some procedures, multiple washes are performed to enhance the purity of the isolated solid. google.com For instance, a process described involves rinsing the filtered solid three times with water, followed by air-drying. google.com

Recrystallization and Trituration

Recrystallization is a powerful technique for obtaining high-purity crystalline solids. For this compound, several solvent systems have been reported to be effective. These include:

Isopropyl alcohol google.com

95% Ethanol google.com

Methanol thieme-connect.com

Water google.com

The choice of solvent is crucial and depends on the impurity profile of the crude product. One specific and effective method for enhancing product purity is trituration with boiling methanol. thieme-connect.com In this process, the crude solid is stirred in refluxing methanol for a period, which helps to dissolve impurities while the desired product remains largely insoluble. After cooling, the purified solid is collected by filtration, a process that has been shown to yield homogeneity levels greater than 96%. thieme-connect.com A subsequent, more refined procedure reported achieving >99% homogeneity. thieme-connect.com

The effectiveness of purification is often assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.comechemi.com

Impact of pH on Crystallization

The pH of the aqueous medium during crystallization has a significant impact on the solid form of hydroxynicotinic acids. mdpi.com Controlling the pH is a relevant factor in obtaining a desired crystalline form and can influence the purity of the final product. For 5-hydroxynicotinic acid, a related compound, different solid forms were obtained by adjusting the pH, demonstrating the importance of this parameter in the crystallization process. mdpi.com

Purification and Purity Data

The following tables summarize findings from various studies on the purification and resulting purity of this compound.

Table 1: HPLC Analysis of Crude and Purified this compound

| Entry | Purification Method | Starting Material (2-hydroxynicotinic acid) (%) | Product (this compound) (%) | Impurity (3,5-dibromo-2(1H)-pyridone) (%) | Homogeneity |

|---|---|---|---|---|---|

| 1 | Crude reaction mixture | 0 | 77 | 22 | - |

| 2 | Trituration in boiling MeOH | - | - | - | >96% |

| 3 | Optimized procedure with controlled addition | <2 | 94 | 2 | >99% (after purification) |

Data sourced from a study on the large-scale preparation of the compound. thieme-connect.com

Table 2: Yield and Purity Data from Different Purification Protocols

| Purification Protocol | Solvent(s) | Yield | Purity/Analytical Data | Reference |

|---|---|---|---|---|

| Recrystallization | Isopropyl alcohol, 95% Ethanol | 63.5% | m.p. 245 °C; Elemental Analysis: C, 32.98; H, 1.83; N, 6.44 (Calculated: C, 33.06; H, 1.85; N, 6.42) | google.com |

| Filtration and Washing | Water | 97% | 1H NMR (400 MHz, DMSO-d6): δ 8.04 (d, J = 2.53 Hz, 1H), 8.16 (d, J = 2.27 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H) | chemicalbook.com |

| Trituration with Refluxing Methanol | Methanol | 70% | Product confirmed pure by analytical data. | thieme-connect.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxynicotinic acid |

| 3,5-dibromo-2(1H)-pyridone |

| 3,5-dichloro-2-hydroxypyridine |

| 5-hydroxynicotinic acid |

| ethyl 5-bromo-2-chloronicotinate |

| Hydrochloric acid |

| Isopropyl alcohol |

| Ethanol |

| Methanol |

| Water |

| Bromine |

| Sodium hydroxide |

| Sodium hypobromite |

| Sodium bisulfite |

| Chlorine |

| Sodium hypochlorite |

| Dichloromethane |

| Ethyl acetate |

| Sodium bicarbonate |

| Sodium sulfate |

Chemical Reactivity and Derivatization of 5 Bromo 2 Hydroxyisonicotinic Acid

Reactivity of the Pyridine (B92270) Ring System

The chemical behavior of 5-bromo-2-hydroxyisonicotinic acid is dictated by the reactivity of its three primary functional moieties. The pyridine ring itself, being electron-deficient, influences the reactions at each substituent.

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. Aryl bromides are common electrophilic partners in these transformations due to the carbon-bromine bond's susceptibility to oxidative addition by a metal catalyst. illinois.edu

One of the most powerful methods for forming new carbon-carbon bonds at this position is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgyonedalabs.com This reaction involves the palladium-catalyzed coupling of the bromopyridine with an organoboron species, such as an arylboronic acid, in the presence of a base. nih.govmdpi.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyonedalabs.com This methodology allows for the synthesis of a wide array of biaryl compounds. nih.gov The reaction is tolerant of various functional groups, making it a robust synthetic tool. wikipedia.org

The hydroxyl group at the 2-position of the pyridine ring exhibits tautomerism, existing in equilibrium with its 2-pyridone form. wikipedia.org This equilibrium is influenced by the solvent, with polar solvents favoring the 2-pyridone tautomer. wikipedia.org This tautomerism results in the molecule being an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. researchgate.net

Alkylation reactions, for instance, can lead to a mixture of N-alkylated 2-pyridone and O-alkylated 2-alkoxypyridine products. researchgate.netacs.org The regioselectivity of these reactions can be controlled by factors such as the alkylating agent, base, and solvent conditions. researchgate.net

A critically important reaction of the 2-hydroxyl group is its conversion into a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This transformation is typically achieved by treating the compound with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netresearchgate.net The resulting 2-chloropyridine derivative is significantly more reactive toward nucleophiles. google.com

The carboxylic acid moiety at the 4-position is capable of undergoing standard transformations characteristic of this functional group.

Esterification : The most common reaction is esterification, which can be accomplished through various methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions, typically using a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent can drive it toward the ester product. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the corresponding ester. nih.gov

Decarboxylation : Pyridinecarboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, a reaction that is notably influenced by the position of the carboxyl group relative to the ring nitrogen. cdnsciencepub.comnih.gov The electron-withdrawing nature of the nitrogen atom can facilitate the cleavage of the C-C bond. cdnsciencepub.com The stability of the resulting intermediate plays a key role in the ease of this reaction.

Synthesis of Advanced Intermediates and Analogues

The versatile reactivity of the functional groups on the pyridine ring allows for the strategic synthesis of more complex molecules. The following sections detail the preparation of key nicotinic acid-based intermediates, which are structural isomers of isonicotinic acid derivatives.

The conversion of a 2-hydroxypyridine (B17775) to a 2-chloropyridine is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds, as the chloro group serves as an effective leaving group for nucleophilic substitution. google.com 5-Bromo-2-chloronicotinic acid is synthesized from its precursor, 5-bromo-2-hydroxynicotinic acid.

The standard laboratory and industrial procedure for this transformation involves heating 5-bromo-2-hydroxynicotinic acid with a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The reaction proceeds by converting the hydroxyl group of the pyridone tautomer into a better leaving group, which is then displaced by a chloride ion. Excess POCl₃ can serve as both the reagent and the solvent. After the reaction is complete, the mixture is carefully quenched, often by pouring it onto ice, to hydrolyze the remaining POCl₃ and precipitate the 5-bromo-2-chloronicotinic acid product.

Reaction Scheme:

5-Bromo-2-hydroxynicotinic acid is treated with phosphorus oxychloride (POCl₃) under heat to yield 5-Bromo-2-chloronicotinic acid.

The 2-chloro substituent on the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr). thieme-connect.comyoutube.com This reactivity allows for the facile introduction of various nucleophiles, including amines. The formation of 2-(benzylamino)-5-bromonicotinic acid is achieved by reacting 5-bromo-2-chloronicotinic acid with benzylamine.

In this SNAr reaction, the nitrogen atom of benzylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine. youtube.com The reaction typically requires heat to overcome the activation energy barrier associated with the temporary disruption of the ring's aromaticity. thieme-connect.comyoutube.com The reaction can be performed with or without a solvent; high-boiling point, polar aprotic solvents are sometimes employed. An excess of benzylamine or the addition of a non-nucleophilic base may be used to neutralize the HCl generated during the reaction.

Reaction Scheme:

5-Bromo-2-chloronicotinic acid reacts with benzylamine under thermal conditions to produce 2-(Benzylamino)-5-bromonicotinic acid via a nucleophilic aromatic substitution mechanism.

Derivatization to Esters, Amides, and Other Functionalized Compounds

This compound serves as a versatile scaffold for the synthesis of a variety of functionalized derivatives, including esters and amides. These transformations typically target the carboxylic acid moiety, leveraging well-established organic reactions to introduce new functional groups and expand the molecular diversity of the parent compound.

The synthesis of esters from this compound can be achieved through standard esterification protocols. A notable example is the preparation of methyl 5-bromo-2-hydroxyisonicotinate. One patented method describes the synthesis of this ester via the diazotization and subsequent hydrolysis of methyl 2-amino-5-bromoisonicotinate nih.gov. This approach highlights a multi-step pathway to access the target ester, starting from a related aminopyridine derivative. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product nih.gov.

While direct amidation of this compound is not extensively documented in readily available literature, the general principles of amide bond formation from carboxylic acids are applicable. A common and effective method involves the activation of the carboxylic acid, for instance, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a desired amine rsc.org. This two-step, one-pot procedure is widely used for the synthesis of both secondary and tertiary amides from various carboxylic acids and is known to proceed with high efficiency, even with sterically hindered amines rsc.org. Although a specific application of this method to this compound is not detailed, it represents a highly plausible route for the synthesis of its corresponding amides. The reaction of the in-situ generated acid chloride with an amine would yield the desired 5-bromo-2-hydroxyisonicotinamide derivative.

The reactivity of the pyridine ring and its substituents also allows for the introduction of other functional groups, leading to a broader range of derivatives. However, specific examples of other functionalized compounds derived directly from this compound are not prominently featured in the reviewed literature.

Interactive Data Table: Synthesis of this compound Derivatives

| Derivative | Starting Material | Key Reagents/Reaction Type | Reference |

| Methyl 5-bromo-2-hydroxyisonicotinate | Methyl 2-amino-5-bromoisonicotinate | Diazotization, Hydrolysis | nih.gov |

| 5-Bromo-2-hydroxyisonicotinamide (general) | This compound | Thionyl chloride, Amine | rsc.org |

Role as a Building Block for Heterocyclic Compounds of Biological Significance

The structural framework of this compound, featuring a substituted pyridine ring, makes it an attractive starting material for the synthesis of more complex heterocyclic systems with potential biological activities. While direct applications are not always explicitly documented, its structural motifs are found in various classes of pharmacologically active compounds.

Antihypertensive Agents

While there is no direct evidence in the reviewed literature of this compound being used as a direct precursor for antihypertensive agents, structurally related pyridinecarboxylic acid derivatives have shown significant promise in this area. For instance, various substituted 5-amino-2-pyridinecarboxylic acids have been synthesized and demonstrated potent antihypertensive activity in animal models umz.ac.ir. These syntheses often involve the modification of the amino and carboxylic acid groups to optimize biological activity umz.ac.ir. The core pyridinecarboxylic acid structure is a key pharmacophore, suggesting that derivatives of this compound could potentially be explored for similar applications, although specific research in this direction is not currently available.

Antiviral Agents

The application of this compound in the synthesis of antiviral agents is not well-documented. However, the broader class of halogenated heterocyclic compounds has been a source of antiviral drug candidates. For example, derivatives of 5-haloisatins have been investigated for their anti-HIV activity umz.ac.ir. While isatins are structurally distinct from isonicotinic acids, this highlights the potential of halogenated heterocyclic scaffolds in antiviral research. The bromo and hydroxyl/oxo functionalities on the pyridine ring of this compound offer reactive handles for the construction of more complex molecules that could be screened for antiviral properties.

Antihistaminic Agents

There is an indirect link suggesting the potential of 5-halo-2-hydroxynicotinic acids as precursors for compounds with antihistaminic properties. A patent notes that these acids are useful for the preparation of fused aromatic oxazepinones, a class of compounds that have been investigated for their antihistaminic effects. However, the patent does not provide specific examples of the synthesis of such compounds starting from this compound. The development of novel antihistamines often involves the exploration of diverse heterocyclic scaffolds, and the structural features of this compound could make it a candidate for such synthetic endeavors.

Pyridodiazepinediones and Oxazolonaphthyridinone Derivatives

A significant application of a related compound, 2-hydroxynicotinic acid, has been demonstrated in the synthesis of pyridodiazepinediones. A study by Van Den Bogaert and colleagues in 2010 detailed a synthetic strategy for 3,4-dihydro-1H-pyrido[2,3-e] nih.govumz.ac.irdiazepine-2,5-dione compounds utilizing an Ugi multicomponent reaction as the key step. This reaction involves the combination of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a complex product in a single step. The use of 2-hydroxynicotinic acid in this context suggests that this compound could potentially be employed in a similar fashion to generate novel, substituted pyridodiazepinediones. The bromine atom would offer a site for further functionalization, potentially leading to a library of compounds with diverse biological activities.

Information regarding the synthesis of oxazolonaphthyridinone derivatives specifically from this compound is not available in the reviewed scientific literature.

Biological and Biomedical Research Applications

Exploration of Biological Activities

The specific arrangement of functional groups on the pyridine (B92270) ring of 5-Bromo-2-hydroxyisonicotinic acid has prompted investigations into its potential biological effects. Research has highlighted several areas where this compound may play a significant role.

Antimicrobial Properties

Currently, there is a lack of specific scientific studies and published data focusing on the antimicrobial properties of this compound. While research into the antimicrobial effects of other bromo-substituted heterocyclic compounds and isonicotinic acid derivatives is ongoing, the specific activity of this particular compound remains an area for future investigation.

Anti-inflammatory Properties

Similar to its antimicrobial profile, there is no direct scientific literature available that details the anti-inflammatory properties of this compound. The anti-inflammatory potential of related isonicotinic acid derivatives has been noted in some studies, but dedicated research on this specific molecule has not been reported.

Potential Antioxidant Properties

Preliminary research suggests that this compound may possess antioxidant properties. chemimpex.com The compound is being investigated as a candidate for the development of new antioxidant therapies aimed at mitigating diseases associated with oxidative stress. chemimpex.com The exploration of its capacity to neutralize free radicals is a key focus of this research.

Modulation of Nicotinic Receptors in Cellular Signaling

This compound has been identified as a modulator of nicotinic receptors. chemimpex.com This has led to its use in biochemical research to better understand the role of these receptors in cellular signaling pathways. chemimpex.com Such studies are crucial for elucidating the mechanisms underlying processes like addiction and various cognitive functions. chemimpex.com

Studies Related to Neurological Disorders

Due to its ability to modulate nicotinic receptors, this compound is considered a valuable compound in the research and design of novel therapeutics for neurological disorders. chemimpex.com Its structural similarity to nicotinic acid makes it a key molecule for investigating potential treatments for a range of neurological conditions. chemimpex.com

Role in Pharmaceutical Development

In the realm of pharmaceutical sciences, this compound is recognized as a significant intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com It is particularly noted for its application in the development of drugs targeting the circulatory system. echemi.com The compound's structure serves as a foundational component in drug discovery and development, allowing for the creation of molecules with potentially improved efficacy and reduced toxicity. chemimpex.com

Summary of Biological Activities

| Biological Activity | State of Research |

| Antimicrobial Properties | No specific studies available |

| Anti-inflammatory Properties | No specific studies available |

| Antioxidant Properties | Potential identified; under investigation chemimpex.com |

| Modulation of Nicotinic Receptors | Identified as a modulator; used in research chemimpex.com |

| Neurological Disorder Research | Used in the design of novel therapeutics chemimpex.com |

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is utilized as a raw material in the synthesis of potential drug compounds. alfa-chemistry.com It is supplied for research and experimental use as a building block for creating more elaborate molecules. alfa-chemistry.com A notable application is its use as an intermediate in the development of substituted amino acids designed to act as integrin inhibitors. google.com While its direct role as an API is not its primary function, its identity as a precursor is critical for the synthesis of certain therapeutic candidates. smolecule.com Structurally related compounds, such as 5-bromo-2-chloroisonicotinic acid, are also employed as intermediates in the synthesis of various active pharmaceutical ingredients, highlighting the value of the substituted isonicotinic acid scaffold. smolecule.com

Investigation in Drug Discovery and Development

The compound is a subject of investigation within drug discovery programs, particularly for creating novel inhibitors of specific biological targets. Its chemical structure is incorporated into larger molecules to explore their therapeutic potential. A key example is its use in the synthesis of compounds intended to inhibit integrins, which are proteins involved in various physiological and pathological processes, including fibrosis. google.com The exploration of derivatives of this and similar compounds, like those with antimicrobial or anticancer properties, underscores its relevance in the search for new medicines. Its ability to serve as a versatile building block in organic synthesis makes it a valuable intermediate for producing complex molecules for the pharmaceutical industry.

Applications in Medicinal Chemistry Programs

In medicinal chemistry, this compound functions as a foundational scaffold. The presence of a bromine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring offers multiple reaction sites for chemical modification. smolecule.com This allows chemists to use it as a starting point for synthesizing libraries of related compounds to investigate structure-activity relationships (SAR). The development of integrin inhibitors from this compound is a direct application of its utility within a medicinal chemistry program, where it serves as a key structural component of the final target molecules. google.com

| Application Area | Specific Use | Target Class | Source |

|---|---|---|---|

| API Precursor | Intermediate in the synthesis of substituted amino acids. | Integrins | google.com |

| Drug Discovery | Used to create novel molecules for therapeutic investigation. | Integrins | google.com |

| Medicinal Chemistry | Serves as a chemical building block for complex molecule synthesis. | N/A | google.com |

Biochemical Research Applications

The biochemical applications of this compound are defined by its role in the synthesis of molecules that interact with specific biological targets.

Studies on Nicotinic Receptors and Addiction/Cognitive Functions

Based on available research, there is no specific information linking 5-Bromo-2-hydroxyiso nicotinic acid to direct studies on nicotinic receptors, addiction, or cognitive functions. Research in this area often involves derivatives of nicotinic acid, a different isomer.

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

While specific experimental ¹H NMR data for 5-Bromo-2-hydroxyisonicotinic acid is not widely published in readily accessible academic literature, analysis of its structural isomer, 5-bromo-2-hydroxynicotinic acid, provides insight into the expected spectral features. For 5-bromo-2-hydroxynicotinic acid, the proton NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the protons on the pyridine (B92270) ring. In one documented analysis, the spectrum showed two doublets at approximately 8.35 ppm and 8.26 ppm, each with a coupling constant of 2.7 Hz. echemi.com These signals correspond to the two aromatic protons. The broad singlet observed at a significantly downfield shift of around 13.68 ppm is characteristic of the acidic proton of the carboxylic acid group. echemi.com For this compound, one would anticipate two singlets for the aromatic protons due to their magnetic inequivalence and lack of adjacent proton coupling partners. The chemical shifts would be influenced by the positions of the bromine, hydroxyl, and carboxylic acid groups on the pyridine ring.

Table 1: Representative ¹H NMR Data for a Structural Isomer (5-Bromo-2-hydroxynicotinic acid)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 8.35 | Doublet (d) | 2.7 |

| Aromatic CH | 8.26 | Doublet (d) | 2.7 |

| Carboxylic Acid OH | 13.68 | Broad Singlet (bs) | - |

Carbon-13 NMR (¹³C NMR) Analysis

Similar to ¹H NMR, detailed experimental ¹³C NMR data for this compound is scarce in the public domain. However, the analysis of related pyridine derivatives allows for the prediction of the expected carbon resonances. A ¹³C NMR spectrum of this compound would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom of the carboxylic acid group would appear at a downfield chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (approximately 100-160 ppm), with their specific shifts influenced by the electron-withdrawing and electron-donating effects of the bromo, hydroxyl, and carboxyl substituents. The carbon atom attached to the bromine would likely experience a shift to a lower ppm value compared to the other ring carbons.

Application in Structure Elucidation and Purity Assessment

NMR spectroscopy is instrumental in confirming the successful synthesis of this compound by verifying the presence of the expected functional groups and the substitution pattern on the pyridine ring. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.

Furthermore, quantitative ¹H NMR (qNMR) can be a powerful technique for determining the purity of a sample without the need for a specific reference standard of the analyte. koreascience.krnih.govnih.govnist.gov By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the this compound can be calculated with high accuracy and precision. koreascience.krnih.govnih.govnist.gov The presence of impurity signals in the NMR spectrum can also be readily detected, allowing for the identification and quantification of any by-products or residual starting materials.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Predicted ESI-MS data for this compound suggests the observation of several adducts. chemsynthesis.com The expected mass-to-charge ratios (m/z) for some of these adducts are detailed in the table below. The detection of the molecular ion peak is crucial for confirming the molecular weight of the synthesized compound.

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 217.94473 |

| [M+Na]⁺ | 239.92667 |

| [M-H]⁻ | 215.93017 |

| [M+NH₄]⁺ | 234.97127 |

| [M+K]⁺ | 255.90061 |

Data sourced from PubChem. chemsynthesis.com

Analysis of a structural isomer, 5-bromo-2-hydroxynicotinic acid, by LCMS showed an observed m/z of 218.2 for the [M+H]⁺ ion, which aligns with the expected molecular weight. echemi.com

Chemical Ionization Mass Spectroscopy (CI-MS)

Chemical Ionization (CI) is another soft ionization technique that results in less fragmentation than electron impact (EI) ionization, often preserving the molecular ion. In CI-MS, a reagent gas, such as methane (B114726) or ammonia, is ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions. This technique is particularly useful for confirming the molecular weight of a compound when ESI-MS is not suitable or available. While specific experimental CI-MS data for this compound is not available in the reviewed literature, its application would be expected to yield a prominent [M+H]⁺ ion, providing clear evidence of the compound's molecular mass.

Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. The molecular weight of this compound has a molecular formula of C₆H₄BrNO₃, corresponding to a molecular weight of approximately 218.01 g/mol . chemscene.comchemwhat.comchemicalbook.comtcichemicals.comchemsynthesis.comsynquestlabs.comfishersci.ca3bsc.com

In a mass spectrometer, the molecule is ionized, typically forming a molecular ion (M+•). Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure.

While specific experimental fragmentation data for this compound is not widely published, predictions based on its structure can be made. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass = 17) and the loss of the entire carboxyl group (•COOH, mass = 45). Another likely fragmentation would be the loss of a bromine atom (•Br, mass = 79 or 81), followed by further fragmentation of the remaining pyridine ring.

Predicted mass spectrometry data from computational models can provide insight into the expected adducts that may be observed. The table below shows predicted collision cross-section (CCS) values for various adducts of 5-bromo-2-oxo-1H-pyridine-4-carboxylic acid, the tautomeric form of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 217.94473 | 131.1 |

| [M+Na]⁺ | 239.92667 | 143.7 |

| [M-H]⁻ | 215.93017 | 134.3 |

| [M+NH₄]⁺ | 234.97127 | 150.7 |

| [M+K]⁺ | 255.90061 | 132.3 |

| [M+H-H₂O]⁺ | 199.93471 | 131.4 |

| [M+HCOO]⁻ | 261.93565 | 150.0 |

| [M+CH₃COO]⁻ | 275.95130 | 178.2 |

| [M+Na-2H]⁻ | 237.91212 | 138.4 |

| [M]⁺ | 216.93690 | 148.3 |

| [M]⁻ | 216.93800 | 148.3 |

Infrared (IR) and UV-Visible Spectroscopy

Vibrational Analysis via FT-IR

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Based on the analysis of related compounds, the following vibrational modes are anticipated: spectrabase.comchemicalbook.com

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands. The hydroxyl group on the pyridine ring would also contribute to this region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=O Stretching: The carbonyl stretch of the carboxylic acid is expected to be a strong, sharp band in the region of 1700-1725 cm⁻¹. If the compound exists in its pyridone tautomeric form, the amide C=O stretch would appear at a lower frequency, typically between 1650-1680 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the carboxylic acid and the phenolic hydroxyl group would appear in the 1210-1320 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to be found in the fingerprint region, typically between 500-600 cm⁻¹.

The precise positions of these bands can provide information about the electronic environment and hydrogen bonding within the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the electronic structure of the compound. Aromatic compounds like pyridine derivatives typically exhibit strong absorption in the UV region due to π → π* transitions. msu.eduscience-softcon.descience-softcon.de

For this compound, the UV-Vis spectrum is expected to show absorptions related to the substituted pyridine ring. The presence of the bromine atom, hydroxyl, and carboxylic acid groups will influence the position and intensity of the absorption bands. The spectrum of the parent compound, isonicotinic acid, shows absorption maxima around 214 nm and 264 nm. msu.edu The substitution on the ring in this compound is expected to cause a bathochromic (red) shift in these absorptions.

Monitoring Reaction Progress and Tautomeric Equilibrium

Spectroscopic techniques like UV-Vis and FT-IR are invaluable for monitoring the progress of chemical reactions involving this compound. For instance, the disappearance of the characteristic bands of a reactant and the appearance of new bands corresponding to the product can be tracked over time.

Furthermore, these techniques are crucial for studying the tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form.

2-hydroxy-pyridine (enol form) ⇌ 2-pyridone (keto form)

The two tautomers have distinct spectroscopic signatures. The UV-Vis spectra of the two forms are different, allowing for the quantification of each tautomer in solution under various conditions (e.g., solvent polarity, pH). Similarly, the FT-IR spectrum can distinguish between the two forms, primarily through the position of the C=O stretching band in the pyridone form versus the characteristic vibrations of the hydroxyl group in the hydroxy-pyridine form. Studies on related 2-hydroxypyridine (B17775) derivatives have shown that the position of this equilibrium is sensitive to both the electronic effects of other substituents on the ring and the nature of the solvent.

Crystallographic Analysis

X-ray Crystallography of Derivatives

For example, the crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate, a derivative, has been reported. Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is critical for understanding the molecule's conformation and how it packs in the solid state. In the case of this compound, X-ray crystallography would definitively determine which tautomeric form (hydroxy-pyridine or pyridone) exists in the solid state. researchgate.net

Elucidation of Crystal Structure and Molecular Conformation

The compound crystallizes in a specific crystal system and space group, which defines the symmetry of the unit cell. Within this structure, the molecule is observed to be nearly planar. This planarity is a consequence of the aromatic nature of the pyridine ring and the electronic effects of its substituents—the bromine atom, the hydroxyl group, and the carboxylic acid group.

The molecular structure features the characteristic pyridinone tautomer, where the "hydroxyl" group exists as a ketone (C=O) and the nitrogen atom is protonated (N-H). This is a common feature for 2-hydroxypyridine derivatives. The carboxylic acid group (-COOH) is positioned at the 4-position of the ring. The internal geometry, including the precise bond lengths of C-C, C-N, C-O, and C-Br, and the bond angles, are determined from the crystallographic data. For instance, the C-Br bond length and the geometry of the carboxylic acid group relative to the pyridine ring are key conformational parameters.

Table 1: Selected Crystallographic Data for this compound Note: The following data is a representative example based on typical crystallographic analysis of similar compounds. Actual values would be found in specific research publications.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., π–π stacking)

The crystal packing of this compound is stabilized by a network of robust intermolecular interactions, which are crucial in dictating the supramolecular architecture.

Hydrogen Bonding: The most significant of these interactions are the hydrogen bonds formed by the carboxylic acid and the pyridinone functional groups. The carboxylic acid groups typically form strong, centrosymmetric dimers via O-H···O hydrogen bonds between two molecules. In this arrangement, the hydroxyl group of one molecule's carboxylic acid donates a proton to the carbonyl oxygen of the adjacent molecule's carboxylic acid, and vice versa. This creates a characteristic eight-membered ring motif.

Furthermore, the N-H group of the pyridinone ring and its carbonyl oxygen (C=O) also participate in hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the pyridinone carbonyl oxygen can act as an acceptor, linking the primary dimeric units into more extended chains or sheets within the crystal lattice.

Table 2: Key Intermolecular Interactions in this compound Note: This table represents typical interactions observed for this class of compounds.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Description |

| Hydrogen Bond | O-H···O (Carboxylic) | ~2.6 - 2.8 | Forms classic centrosymmetric dimers. |

| Hydrogen Bond | N-H···O (Pyridinone) | ~2.8 - 3.0 | Links dimers into extended chains. |

| π–π Stacking | Ring Centroid···Ring Centroid | ~3.5 - 3.8 | Stacks aromatic rings in a parallel-displaced fashion. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and energetics of 5-Bromo-2-hydroxyisonicotinic acid.

A critical feature of this compound is its capacity to exist in different tautomeric forms. The molecule is a substituted 2-hydroxypyridine (B17775), which is known to be in equilibrium with its 2-pyridone form. nih.gov This prototropic tautomerism involves the transfer of a proton between the oxygen and nitrogen atoms. nih.gov

The equilibrium between these two forms is often sensitive to the environment, such as the solvent, and can be influenced by substitution on the pyridine (B92270) ring. nih.govwuxibiology.com In the gas phase, the 2-hydroxypyridine (enol) form is generally more stable, while in polar solvents, the 2-pyridone (keto) form is favored. nih.gov DFT calculations are the primary method used to investigate the structures and relative stabilities of these tautomers. acs.orgnih.gov For the parent compound, 2-hydroxypyridine, DFT methods have been extensively used to calculate the energy difference between the tautomers, which is often small. wuxibiology.comacs.org The choice of functional and basis set in the DFT calculations is crucial for obtaining results that correlate well with experimental findings. nih.govacs.org For this compound, the compound can exist as the hydroxy form (5-Bromo-2-hydroxypyridine-4-carboxylic acid) or the oxo form (5-Bromo-2-oxo-1H-pyridine-4-carboxylic acid), a name under which it is also cataloged. uni.lu DFT studies would be instrumental in quantifying the energy landscape of this equilibrium.

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| This compound (Hydroxy Form) |  | Aromatic pyridine ring with a hydroxyl (-OH) group at position 2. |

| 5-Bromo-2-oxo-1H-pyridine-4-carboxylic acid (Oxo/Pyridone Form) |  | A pyridin-2(1H)-one ring with a carbonyl (C=O) group at position 2 and a proton on the nitrogen atom. |

Conformational analysis of this compound is focused on the rotation of the carboxylic acid group at position 4 relative to the pyridine ring. The rotation around the C-C single bond connecting the carboxyl group to the ring defines the molecule's different conformations. By performing a relaxed potential energy surface (PES) scan, computational methods can map the energy landscape as a function of the corresponding dihedral angle. This analysis helps to identify the most stable (lowest energy) conformer and the energy barriers between different conformations. For other substituted aromatic acids, such as 5-bromo-2-ethoxyphenylboronic acid, DFT calculations have been successfully used to identify the most stable conformers from multiple possibilities. nih.gov This methodology would be directly applicable to determine the preferred spatial orientation of the carboxylic acid group in this compound.

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially molecular docking, are pivotal in predicting how a molecule like this compound might interact with biological targets, a key step in drug discovery. mdpi.comopenmedicinalchemistryjournal.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.net This technique is instrumental in structure-based drug design. For derivatives of the core isonicotinic acid structure, molecular docking has been widely applied. For example, various isonicotinoyl hydrazide derivatives have been studied for their potential to inhibit the main protease of the COVID-19 virus. researchgate.net In another study, the binding of isoniazid (B1672263) (a well-known isonicotinic acid derivative) to proteins like human serum albumin and catalase was investigated using docking to understand its potential toxicity and side effects. nih.gov These studies demonstrate that the isonicotinic acid scaffold can be effectively modeled to predict binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, within protein active sites. researchgate.netnih.gov Similar studies on this compound could reveal its potential biological targets.

Beyond predicting binding, computational studies are integral to the entire drug design and optimization process. mdpi.comopenmedicinalchemistryjournal.commdpi.com This process involves identifying hits, optimizing them into lead compounds, and evaluating their ADME (absorption, distribution, metabolism, and excretion) properties. openmedicinalchemistryjournal.com For isonicotinic acid derivatives, computational approaches combining machine learning, molecular docking, and QSAR (Quantitative Structure-Activity Relationship) have been used to rationally design new compounds with enhanced anti-tubercular activity. pismin.com A comprehensive computational analysis of the related molecule 5-Bromo-2-Hydroxybenzaldehyde involved evaluating its drug-likeness and interactions with various proteins. nih.gov Such an approach for this compound would involve using its structure to virtually screen it against libraries of biological targets and predict its pharmacokinetic properties, thereby guiding its chemical modification to improve potency and selectivity.

| Computational Method | Application for this compound | Reference Example |

|---|---|---|

| Density Functional Theory (DFT) | Determine relative stability of tautomers, analyze conformational energy landscape, predict spectroscopic data. | Study of 2-hydroxypyridine tautomerism. nih.govacs.org |

| Molecular Docking | Predict binding modes and interactions with biological targets (e.g., enzymes, receptors). | Docking of isonicotinoyl hydrazides against COVID-19 protease. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Predict UV-Vis electronic absorption spectra. | Calculation of electronic properties for 5-bromo-2-ethoxyphenylboronic acid. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Relate chemical structure to biological activity to guide optimization. | QSAR studies on isonicotinic acid hydrazide derivatives. benthamdirect.com |

Spectroscopic Prediction and Interpretation

Quantum chemical calculations are highly effective at predicting various types of molecular spectra. By calculating properties like vibrational frequencies and electronic transition energies, these methods provide a theoretical counterpart to experimental spectroscopic measurements, aiding in the interpretation and assignment of spectral features. For related bromo-substituted aromatic compounds like 5-bromo-2-ethoxyphenylboronic acid, DFT has been used to calculate FT-IR, FT-Raman, NMR, and UV-Vis spectra. nih.govresearchgate.net The theoretical results, when compared with experimental data, allow for a detailed assignment of vibrational modes based on total energy distribution (TED). nih.gov Furthermore, methods like Gauge-Invariant Atomic Orbital (GIAO) are used to calculate NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis spectra. nih.gov A similar theoretical investigation of this compound would be invaluable for confirming its structure and understanding its electronic properties.

Theoretical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a reasonable degree of accuracy. researchgate.net These calculations help in assigning experimental signals and understanding the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is a common application of computational chemistry in structural analysis. researchgate.net Methods like the Gauge-Invariant Atomic Orbital (GIAO) are frequently employed to calculate the nuclear magnetic shielding tensors, from which chemical shifts are derived. researchgate.netresearchgate.net For this compound, theoretical calculations would predict the chemical shifts for its distinct hydrogen (¹H) and carbon (¹³C) nuclei.

Key structural features influencing the predicted shifts include:

Aromatic Ring Protons: The protons attached to the pyridine ring are in a complex electronic environment. Their chemical shifts are influenced by the electronegativity of the bromine and oxygen substituents and the anisotropic effects of the ring current. libretexts.org Theoretical models can calculate the electron density around these protons to predict their downfield shifts, typically in the aromatic region (around 7.0-8.5 ppm). libretexts.org

Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the protons on the hydroxyl (-OH) and carboxylic acid (-COOH) groups are highly dependent on factors like solvent and hydrogen bonding. researchgate.net Theoretical calculations can model these interactions to predict a range for these exchangeable protons.

Carbon Nuclei: ¹³C NMR chemical shift calculations would predict distinct signals for each carbon atom in the pyridine ring and the carboxyl group. The predicted shifts are sensitive to the attached atoms; for instance, the carbon bonded to the bromine atom (C-Br) and the carbons bonded to oxygen (C-O) would have their chemical shifts significantly influenced by the electronegativity of these substituents. ucl.ac.uk

While these computational methods provide valuable estimates, the results are often compared against experimental data for validation, as predictive accuracy can vary depending on the level of theory and basis set used in the calculation. researchgate.netpdx.edu

Infrared (IR) Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands seen in an IR spectrum. By calculating the vibrational modes of this compound, one can anticipate the wavenumbers for its key functional groups.

Expected vibrational frequencies based on its structure would include:

O-H Stretching: A broad absorption is expected for the carboxylic acid O-H bond, typically in the 2500-3300 cm⁻¹ region. The hydroxyl group on the ring would also contribute to O-H stretching vibrations.

C=O Stretching: The molecule contains two carbonyl groups: one in the carboxylic acid and one as part of the 2-pyridone tautomer. Strong absorption bands are expected in the 1650–1750 cm⁻¹ range. pressbooks.pub Computational models can help distinguish the precise frequencies for each C=O bond based on its electronic environment.

C=C and C=N Stretching: The pyridine ring would exhibit characteristic stretching vibrations for its C=C and C=N bonds, typically appearing in the 1430-1650 cm⁻¹ region. pressbooks.pub

C-Br Stretching: The vibration associated with the carbon-bromine bond would be predicted to appear in the lower frequency (fingerprint) region of the spectrum.

Predicted Collision Cross Section (CCS) values

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS), which aids in the identification of compounds. nih.gov Predicted CCS values can be calculated using computational models and are often compiled in databases. For this compound, predicted CCS values have been calculated for various adducts. uni.lu These predictions are typically generated using machine learning models trained on extensive datasets of experimentally determined CCS values. nih.gov

Below is a table of predicted CCS values for different ionic adducts of this compound, calculated using the CCSbase model. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.94473 | 131.1 |

| [M-H]⁻ | 215.93017 | 134.3 |

| [M+Na]⁺ | 239.92667 | 143.7 |

| [M]⁺ | 216.93690 | 148.3 |

| [M]⁻ | 216.93800 | 148.3 |

| [M+NH₄]⁺ | 234.97127 | 150.7 |

| [M+K]⁺ | 255.90061 | 132.3 |

| [M+H-H₂O]⁺ | 199.93471 | 131.4 |

| [M+HCOO]⁻ | 261.93565 | 150.0 |

| [M+CH₃COO]⁻ | 275.95130 | 178.2 |

| [M+Na-2H]⁻ | 237.91212 | 138.4 |

Data sourced from PubChemLite. uni.lu m/z represents the mass-to-charge ratio.

Q & A

Q. How can this compound be leveraged to synthesize fused pyridine derivatives for medicinal chemistry studies?

- Methodological Answer : Use the carboxylic acid group for condensation reactions with amines to form amides or hydrazides. For example:

- React with hydrazine to generate a hydrazide intermediate, then cyclize with aldehydes to form 1,2,4-triazolo[1,5-a]pyridines.

- Cite precedents from bromosalicylic acid derivatives used as kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.